4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol

Photoresist Microelectronics DNQ-Novolak

4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol (CAS 174462-43-2), systematically named 2,3,4,4′-tetrahydroxydiphenylmethane, is a synthetic tetrahydric phenol belonging to the diphenylmethane class. It features a methylene bridge linking a pyrogallol ring (1,2,3-trihydroxybenzene) to a 4-hydroxybenzyl moiety, yielding four phenolic hydroxyl groups with distinct regiochemical placement.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 174462-43-2
Cat. No. B069991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol
CAS174462-43-2
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=C(C(=C(C=C2)O)O)O)O
InChIInChI=1S/C13H12O4/c14-10-4-1-8(2-5-10)7-9-3-6-11(15)13(17)12(9)16/h1-6,14-17H,7H2
InChIKeyNBTCXIZQSZQNKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,4′-Tetrahydroxydiphenylmethane (CAS 174462-43-2): A Tetrafunctional Diphenylmethane Polyphenol for Advanced Material and Synthetic Applications


4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol (CAS 174462-43-2), systematically named 2,3,4,4′-tetrahydroxydiphenylmethane, is a synthetic tetrahydric phenol belonging to the diphenylmethane class [1]. It features a methylene bridge linking a pyrogallol ring (1,2,3-trihydroxybenzene) to a 4-hydroxybenzyl moiety, yielding four phenolic hydroxyl groups with distinct regiochemical placement . Commercially available at ≥95% purity (GC) as a white-to-gray-brown crystalline powder with a melting point of 150–154 °C, this compound serves as a high-purity research intermediate and a specialty building block in photoactive compound synthesis .

Why 2,3,4,4′-Tetrahydroxydiphenylmethane Cannot Be Replaced by Other Tetrahydroxydiphenylmethane Isomers or Common Polyphenols


The precise 2,3,4,4′-tetrahydroxy substitution pattern on the diphenylmethane scaffold is structurally and functionally non-interchangeable with regioisomers such as 3,3′,4,4′-tetrahydroxydiphenylmethane or simpler analogs like pyrogallol and bisphenol F. The contiguous pyrogallol-type trihydroxy arrangement on one ring confers a unique hydrogen-bonding topology and oxidation-reduction profile that directly governs its performance as a ballasting group in diazonaphthoquinone (DNQ)-based photoresist chemistry, a role that cannot be replicated by isomers lacking the ortho-trihydroxy motif [1]. Generic substitution risks loss of dissolution inhibition contrast, altered photospeed, and compromised lithographic resolution [2].

Head-to-Head Quantitative Evidence for 2,3,4,4′-Tetrahydroxydiphenylmethane (CAS 174462-43-2)


Exclusive Use as a Tetrafunctional Ballasting Group in DQN Photoresist: 2,3,4,4′-THDM vs. 2,3,4,4′-Tetrahydroxybenzophenone (THBP)

2,3,4,4′-Tetrahydroxydiphenylmethane (2344-THDM) is the hydrogenation product of 2,3,4,4′-tetrahydroxybenzophenone (2344-THBP) and is explicitly selected as the ballasting group for esterification with 1,2-naphthoquinone diazide-5-sulfonyl chloride to form a photoactive compound (PAC) for DQN resists [1]. While 2344-THBP can also form PACs, the methylene-bridged 2344-THDM provides distinct light absorption and bleaching characteristics in the 300–450 nm region when formulated with cresol novolak resin [1]. The patent literature further identifies 2,3,4,4′-THDM alongside 2,4,4′-trihydroxydiphenylmethane and 4,4′,4″-trihydroxytriphenylmethane as specific phenol ester precursors for 1,2-naphthoquinone diazide compounds, confirming its established industrial role [2].

Photoresist Microelectronics DNQ-Novolak

Regiochemical Differentiation: 2,3,4,4′-Isomer vs. 3,3′,4,4′-Isomer in Free Radical Scavenging

The 3,3′,4,4′-tetrahydroxydiphenylmethane isomer has been identified as one of the most active free radical scavengers among debrominated phenolic derivatives in the DPPH assay [1]. No equivalent published DPPH IC50 data exist for the 2,3,4,4′-isomer. This data gap is itself a selection-relevant finding: researchers seeking antioxidant activity must not assume that the 2,3,4,4′-isomer exhibits comparable radical scavenging potency to the 3,3′,4,4′-isomer without experimental verification, as the ortho-trihydroxy (pyrogallol-type) arrangement on one ring in the 2,3,4,4′-isomer is expected to confer a different hydrogen atom transfer (HAT) and electron transfer (ET) profile than the catechol-type arrangement in the 3,3′,4,4′-isomer .

Antioxidant Free Radical Scavenging DPPH Assay

Synthetic Versatility as a Halogenation Precursor for Bioactive Halophenol Production

Bis(hydroxyphenyl)methanes serve as critical phenolic intermediates for the synthesis of halogenated derivatives with antimicrobial activity . Specifically, bis(3,4-dihydroxyphenyl)methane (a catechol-type isomer) was used as a precursor to synthesize bioactive halophenols including 2,2′,3,3′-tetrabromo-4,4′,5,5′-tetrahydroxydiphenylmethane . The 2,3,4,4′-tetrahydroxydiphenylmethane isomer, with its pyrogallol-type ring, offers a topologically distinct halogenation template compared to the catechol-type bis(3,4-dihydroxyphenyl)methane, potentially yielding regioisomeric halophenol products with different antimicrobial potency profiles. The SAR study established that the position and number of halogen substituents critically determine antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi .

Antimicrobial Halogenation Structure-Activity Relationship

Physicochemical Handling and Storage Profile: Defined Melting Point and Ambient Stability vs. Air-Sensitive Pyrogallol

2,3,4,4′-Tetrahydroxydiphenylmethane is a crystalline solid with a well-defined melting point of 150–154 °C (lit. 151 °C) and is stable under recommended storage conditions (room temperature, sealed dry) . In contrast, the parent monocyclic compound pyrogallol (1,2,3-trihydroxybenzene) is notoriously susceptible to air oxidation, readily turning brown upon exposure to air and light, which complicates handling, storage, and reproducible experimental dosing [1]. The methylene-bridged diphenylmethane structure of the target compound provides enhanced oxidative stability relative to pyrogallol while retaining the pyrogallol-type trihydroxy motif on one ring.

Physicochemical Properties Storage Stability Handling

Patent-Cited Industrial Utility: Validated Role in Photosensitive Composition Manufacturing

The compound is expressly cited in patent prosecution history as one of the specific phenols used to esterify 1,2-naphthoquinone diazide compounds for photosensitive compositions [1]. The patent disclosure lists 2,3,4,4′-tetrahydroxydiphenylmethane alongside 4,4′,4″-trihydroxy-triphenylmethane, 2,2-bis(2,4-dihydroxyphenyl)propane, 2,4,4′-trihydroxy-diphenylmethane, and 2,3,4,4′-tetrahydroxy-benzophenone as operable phenols [1]. This explicit enumeration in patent claims provides a documented industrial precedence that simpler or less-substituted diphenylmethanes (e.g., bisphenol F, 4,4′-dihydroxydiphenylmethane) lack in this specific application context.

Patent Literature Photosensitive Composition Industrial Manufacturing

Validated Application Scenarios for 2,3,4,4′-Tetrahydroxydiphenylmethane (CAS 174462-43-2)


Photoactive Compound (PAC) Synthesis for DNQ-Novolak Photoresist Formulation

2,3,4,4′-Tetrahydroxydiphenylmethane is esterified with 1,2-naphthoquinone diazide-5-sulfonyl chloride to produce a tetrafunctional PAC that serves as the dissolution inhibitor in DNQ-novolak photoresist systems [1]. The resulting PAC, when blended with cresol novolak resin, demonstrates appropriate light absorption and photobleaching in the 300–450 nm region, enabling its use in microlithographic patterning for semiconductor manufacturing [1]. Procurement for this application specifically requires the 2,3,4,4′-isomer; the carbonyl-bridged precursor 2,3,4,4′-tetrahydroxybenzophenone (THBP) or other isomers are not direct substitutes [2].

Halophenol Precursor for Antimicrobial Structure-Activity Relationship (SAR) Studies

As a tetrafunctional phenolic scaffold, 2,3,4,4′-tetrahydroxydiphenylmethane can undergo regioselective halogenation (bromination or chlorination) to generate novel halophenol derivatives for antimicrobial screening [1]. The pyrogallol-type ring provides a distinct halogenation template compared to the catechol-type bis(3,4-dihydroxyphenyl)methane, potentially yielding compounds with differential activity profiles against Gram-positive bacteria, Gram-negative bacteria, and pathogenic fungi including Candida albicans and Aspergillus fumigatus [1].

Oxidative Stability Research Involving Pyrogallol-Type Motifs

The methylene-bridged diphenylmethane architecture conferring enhanced ambient stability (mp 150–154 °C; room temperature storage) compared to air-sensitive pyrogallol makes this compound a practical surrogate for studying pyrogallol-type chemistry in contexts where oxidative degradation of the monocyclic parent compound would confound experimental results [1][2]. This is particularly relevant for studies of metal chelation, redox behavior, and enzymatic oxidation involving the 1,2,3-trihydroxybenzene pharmacophore .

Specialty Polymer Crosslinking Agent or Multifunctional Building Block

With four phenolic hydroxyl groups arranged on a conformationally flexible methylene-bridged scaffold, 2,3,4,4′-tetrahydroxydiphenylmethane can function as a tetrafunctional crosslinking node in specialty phenolic resin formulations or as a multidentate ligand precursor for coordination chemistry [1]. Its hydrogen bond donor/acceptor count (4 donors, 4 acceptors) and XLogP3 of 2.4 position it as a moderately lipophilic yet highly functionalized building block for materials chemistry applications [1].

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